Anagrelide trichloro derivative is a chemical compound known for its potential therapeutic applications, particularly in the treatment of thrombocythemia. It is characterized by its unique molecular structure and pharmacological properties. The compound has the CAS number 1092352-99-2 and is classified as a heterocyclic compound with a trichloro substitution pattern.
The compound is derived from anagrelide, which is primarily utilized as a platelet-reducing agent in clinical settings. Research has shown that the trichloro derivative exhibits enhanced pharmacodynamic and pharmacokinetic properties compared to its parent compound. The synthesis of this derivative has been documented in various studies and patents, highlighting methods that yield high purity and efficacy.
Anagrelide trichloro derivative belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This specific derivative is categorized under antithrombotic agents due to its ability to inhibit platelet aggregation.
The synthesis of anagrelide trichloro derivative involves several steps, primarily utilizing reactions such as Sandmeyer reaction, oxidation, reduction, and cyclization.
The anagrelide trichloro derivative participates in several chemical reactions:
These reactions are critical for its therapeutic effects in managing high platelet counts.
The mechanism of action for anagrelide trichloro derivative involves:
These processes contribute to its effectiveness in treating conditions characterized by elevated platelet counts.
Relevant data indicate that these properties play a significant role in its formulation for therapeutic use .
Anagrelide trichloro derivative has been extensively studied for its applications in:
The ongoing research aims to further elucidate its mechanisms and potential long-term effects on patients with high platelet counts .
The Anagrelide Trichloro Derivative (CAS 1092352-99-2) emerged as a structurally significant compound during the late 20th century quality control investigations of the antithrombotic drug anagrelide hydrochloride. As analytical techniques advanced, particularly HPLC-MS/MS methodologies, this trichloro analogue was identified as a process-related impurity during the synthesis and scale-up of anagrelide manufacturing [2] [7]. The compound gained formal recognition in pharmacopeial monographs as regulatory bodies like the FDA and EMA intensified scrutiny of impurities in synthetic pharmaceuticals. Its chemical identity was systematically established through advanced characterization techniques, including mass spectrometry and NMR, confirming the molecular formula C₁₀H₆Cl₃N₃O and molecular weight of 290.53 g/mol [4] [9]. The stringent regulatory requirements of the early 2000s necessitated comprehensive characterization of such synthetic byproducts, positioning this derivative as a critical marker compound in anagrelide quality assurance protocols.
Table 1: Fundamental Chemical Identifiers of Anagrelide Trichloro Derivative
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 1092352-99-2 | [2] [4] |
IUPAC Name | 6,7,8-Trichloro-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one | [2] [4] |
Molecular Formula | C₁₀H₆Cl₃N₃O | [1] [7] |
Molecular Weight | 290.53 g/mol | [4] [7] |
Synonyms | 8-Chloro Anagrelide; 6,7,8-Trichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | [4] [7] [9] |
SMILES Notation | O=C1NC2=NC3=C(C(Cl)=C(Cl)C(Cl)=C3)CN2C1 | [2] [4] |
Anagrelide Trichloro Derivative exhibits a close structural relationship to the parent drug anagrelide (C₁₀H₇Cl₂N₃O), distinguished by an additional chlorine atom at position 8 of the quinazoline ring system. This modification creates a 6,7,8-trichloro substitution pattern compared to anagrelide's 6,7-dichloro configuration, altering the electron distribution and steric profile of the molecule [4] [6]. The structural variance significantly impacts pharmacological behavior: while anagrelide primarily functions through selective inhibition of megakaryocyte differentiation (reducing platelet production), the trichloro derivative demonstrates potent phosphodiesterase 3A (PDE3A) inhibition with approximately 40-fold greater affinity than the parent drug's active metabolite [2] [8]. This enhanced PDE3A binding occurs through competitive occupation of the enzyme's catalytic domain, potentially disrupting cyclic nucleotide signaling pathways [8].
The compound's formation occurs primarily through over-halogenation during anagrelide synthesis, particularly in the quinazoline ring construction step where chlorination conditions must be meticulously controlled to prevent trichloro byproduct formation [5] [6]. Alternative synthetic routes involve the chlorination of anagrelide intermediates using reagents like sulfuryl chloride (SO₂Cl₂) or molecular chlorine in the presence of Lewis acid catalysts. The metabolic relationship is equally significant—cytochrome P450 1A2 (CYP1A2)-mediated oxidation of anagrelide produces the active 3-hydroxy metabolite, but not the trichloro derivative, confirming its status as a process-related impurity rather than a metabolic derivative [8] [10].
Table 2: Structural and Functional Comparison with Anagrelide
Characteristic | Anagrelide Trichloro Derivative | Anagrelide (Parent Drug) |
---|---|---|
Molecular Formula | C₁₀H₆Cl₃N₃O | C₁₀H₇Cl₂N₃O |
Molecular Weight | 290.53 g/mol | 256.09 g/mol |
Chlorine Substitution | 6,7,8-Trichloro | 6,7-Dichloro |
Primary Pharmacological Target | Potent PDE3A inhibition | Megakaryocyte differentiation inhibition |
Origin in Pharmaceuticals | Synthesis impurity | Active pharmaceutical ingredient |
Binding Affinity to PDE3A | ~40-fold > 3-OH anagrelide metabolite | Weak |
Metabolic Pathway | Not a metabolite | CYP1A2-mediated hydroxylation |
In anagrelide hydrochloride manufacturing, the trichloro derivative represents a critical process-related impurity requiring stringent control due to its pharmacological potency and structural similarity to the active ingredient. Regulatory guidelines from the FDA, EMA, and pharmacopeias (USP, JP, BP) mandate strict limits on its presence, typically not exceeding 0.15% w/w in the final drug substance [2] [8]. Its formation occurs predominantly during the final cyclization and chlorination stages of synthesis when reaction parameters (temperature, chlorinating agent concentration, reaction time) deviate from optimal conditions [4] [6]. The impurity profile is meticulously monitored through validated stability-indicating HPLC methods with mass spectrometric detection, capable of distinguishing it from other structurally related impurities such as dichloro analogues and process intermediates [7] [9].
The compound's significance extends to drug approval processes, where comprehensive characterization data must be included in Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs). Regulatory submissions require detailed Structure Elucidation Reports (SERs) that confirm its identity through spectral comparison (IR, NMR, MS) and demonstrate control strategies capable of reducing it to pharmacopeial limits [2] [4]. Manufacturers employ multiple purification strategies, including crystallizations with solvent mixtures (e.g., ethanol-water, isopropanol-hexane) and preparative chromatography, to reduce this impurity to acceptable levels. Accelerated stability studies further confirm that storage conditions do not promote its formation through potential degradation pathways, establishing the impurity as a critical quality attribute (CQA) in anagrelide hydrochloride specifications [7] [9].
Table 3: Regulatory and Analytical Profile as Pharmaceutical Impurity
Parameter | Specification | Analytical Control Method |
---|---|---|
Pharmacopeial Status | Identified Impurity in USP/EP monographs | [4] [7] |
Typical Acceptance Limit | ≤0.15% w/w | [2] [8] |
Primary Detection Methods | HPLC-UV (λ=254nm); UPLC-MS | [4] [9] |
Retention Time (RP-HPLC) | ~1.3x relative to anagrelide | [7] [9] |
Purification Strategies | Recrystallization; Preparative HPLC; Chromatography | [4] [6] |
Regulatory Documentation | Structure Elucidation Report (SER); Impurity Profile | [2] [4] |
Stability-Indicating Properties | No significant increase under ICH accelerated conditions | [7] [9] |
The Anagrelide Trichloro Derivative exemplifies the critical importance of impurity control in modern pharmaceutical manufacturing. Its structural and pharmacological properties necessitate rigorous analytical monitoring throughout drug substance production, purification, and storage. As regulatory standards continue to evolve, this compound remains a key focus area in ensuring the quality, efficacy, and safety of anagrelide hydrochloride therapeutics for thrombocythemia management.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1